molecular formula C17H16Cl2O3 B12412571 Chloropropylate-d7

Chloropropylate-d7

Cat. No.: B12412571
M. Wt: 346.3 g/mol
InChI Key: AXGUBXVWZBFQGA-UENXPIBQSA-N
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Description

Chloropropylate-d7 is a deuterated analog of Chloropropylate, a compound known for its use as an acaricide. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry and metabolic tracing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloropropylate-d7 typically involves the deuteration of Chloropropylate. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas. The reaction conditions often require a catalyst such as palladium on carbon and a solvent like ethanol. The reaction is carried out under a deuterium atmosphere at elevated temperatures and pressures to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors capable of handling high pressures and temperatures. The deuterium gas used in the process is often sourced from specialized suppliers to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Chloropropylate-d7 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or potassium cyanide in ethanol.

Major Products Formed

    Oxidation: The major products include carboxylic acids and ketones.

    Reduction: The major products are alcohols.

    Substitution: The major products include substituted chloropropylate derivatives.

Scientific Research Applications

Chloropropylate-d7 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and metabolic pathways.

    Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.

    Industry: Applied in the development of new pesticides and acaricides with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of Chloropropylate-d7 involves its interaction with specific molecular targets, primarily enzymes involved in metabolic pathways. The deuterium labeling allows for precise tracking of the compound’s distribution and metabolism within biological systems. This helps in understanding the pathways and mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

    Chlorobenzilate: Another acaricide with similar chemical properties but without deuterium labeling.

    Chloropropylate: The non-deuterated analog of Chloropropylate-d7.

    Benzilic acid derivatives: Compounds with similar structural features and applications.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms make it easier to trace and study the compound’s behavior in complex biological systems, offering insights that are not possible with non-deuterated analogs.

Properties

Molecular Formula

C17H16Cl2O3

Molecular Weight

346.3 g/mol

IUPAC Name

1,1,1,2,3,3,3-heptadeuteriopropan-2-yl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate

InChI

InChI=1S/C17H16Cl2O3/c1-11(2)22-16(20)17(21,12-3-7-14(18)8-4-12)13-5-9-15(19)10-6-13/h3-11,21H,1-2H3/i1D3,2D3,11D

InChI Key

AXGUBXVWZBFQGA-UENXPIBQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)C(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O

Canonical SMILES

CC(C)OC(=O)C(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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